molecular formula C9H12N2O3 B1220663 5-Nitro-2-propoxyaniline CAS No. 553-79-7

5-Nitro-2-propoxyaniline

Cat. No.: B1220663
CAS No.: 553-79-7
M. Wt: 196.2 g/mol
InChI Key: RXQCEGOUSFBKPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-propoxyaniline typically involves the nitration of 2-propoxyaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of protective equipment and proper ventilation is crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-propoxyaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium nitrite, hydrochloric acid, phenols or amines, alkaline conditions.

Major Products Formed

    Reduction: 2-Propoxy-1,4-phenylenediamine.

    Substitution: Various azo compounds depending on the coupling partner.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-Nitro-2-propoxyaniline exerts its effects as a sweetener involves its interaction with sweet taste receptors on the tongue. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of sweetness . the exact molecular targets and pathways involved in its potential toxicity are not fully understood.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Similar structure but lacks the propoxy group.

    4-Nitroaniline: Similar structure but with the nitro group in a different position.

    2-Propoxyaniline: Lacks the nitro group.

Uniqueness

5-Nitro-2-propoxyaniline is unique due to its combination of a nitro group and a propoxy group on the aniline ring, which contributes to its intense sweetness and distinct chemical properties. This combination is not commonly found in other compounds, making it a subject of interest in both synthetic chemistry and toxicology studies .

Properties

IUPAC Name

5-nitro-2-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQCEGOUSFBKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203827
Record name 5-Nitro-2-propoxyaniline
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Molecular Weight

196.20 g/mol
Source PubChem
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Physical Description

Solid
Record name 5-Nitro-2-propoxyaniline
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Solubility

0.136 mg/mL at 20 °C
Record name 5-Nitro-2-propoxyaniline
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CAS No.

553-79-7
Record name 5-Nitro-2-propoxyaniline
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Record name 5-nitro-2-propoxyaniline
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Record name 5-NITRO-2-PROPOXYANILINE
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Record name 5-Nitro-2-propoxyaniline
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Melting Point

49 °C
Record name 5-Nitro-2-propoxyaniline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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